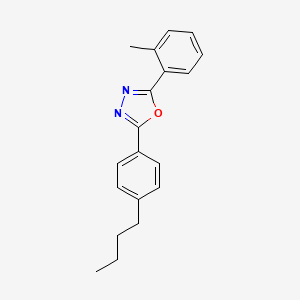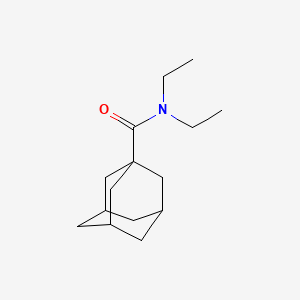
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブチルフェニル)-5-(2-メチルフェニル)-1,3,4-オキサジアゾールは、オキサジアゾール類に属する有機化合物です。オキサジアゾール類は、5員環に酸素原子と窒素原子を2つ含む複素環式化合物です。
合成方法
合成ルートと反応条件
2-(4-ブチルフェニル)-5-(2-メチルフェニル)-1,3,4-オキサジアゾールの合成は、一般的にヒドラジドとカルボン酸またはその誘導体の環化反応によって行われます。一般的な方法の1つは、4-ブチル安息香酸ヒドラジドと2-メチル安息香酸を、オキシ塩化リン(POCl3)やポリリン酸(PPA)などの脱水剤の存在下で反応させることです。この反応は通常、環化が完了するまで数時間、還流条件下で行われます。
工業的製造方法
この化合物の工業的製造方法は、実験室での合成と類似していますが、より大量に対応するためにスケールアップされています。連続フロー反応器や自動システムの使用により、製造プロセスの効率と収率が向上します。また、最終生成物の精製は、再結晶やクロマトグラフィーなどの技術によって行われることが多いです。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-butylbenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.
化学反応の分析
反応の種類
2-(4-ブチルフェニル)-5-(2-メチルフェニル)-1,3,4-オキサジアゾールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの強力な酸化剤を用いて酸化することができます。
還元: 還元は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて行うことができます。
置換: 求電子置換反応や求核置換反応は、ハロゲンやアルキル化剤などの試薬によって促進され、芳香環で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中のKMnO4、酢酸中のCrO3。
還元: 乾燥エーテル中のLiAlH4、メタノールまたはエタノール中のNaBH4。
置換: 触媒存在下でのハロゲン(Cl2、Br2)、塩基存在下でのアルキル化剤(R-X)。
生成される主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化またはアルキル化された誘導体の生成。
科学的研究の応用
2-(4-ブチルフェニル)-5-(2-メチルフェニル)-1,3,4-オキサジアゾールは、いくつかの科学研究における応用があります。
化学: より複雑な分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 特に、新規治療薬の設計のための足場として、創薬における潜在的な用途について調査されています。
産業: 有機発光ダイオード(OLED)や太陽電池などの先端材料の開発に使用されています。
作用機序
2-(4-ブチルフェニル)-5-(2-メチルフェニル)-1,3,4-オキサジアゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合し、特定の経路の阻害または活性化につながる可能性があります。関与する正確な分子標的と経路は、研究されている特定の生物活性によって異なる場合があります。
類似の化合物との比較
2-(4-ブチルフェニル)-5-(2-メチルフェニル)-1,3,4-オキサジアゾールは、以下のような他のオキサジアゾール誘導体と比較することができます。
- 2-フェニル-5-(2-メチルフェニル)-1,3,4-オキサジアゾール
- 2-(4-メチルフェニル)-5-(2-メチルフェニル)-1,3,4-オキサジアゾール
- 2-(4-ブチルフェニル)-5-フェニル-1,3,4-オキサジアゾール
これらの化合物は、類似の構造的特徴を共有していますが、置換基が異なり、化学反応性や用途に影響を与える可能性があります。
類似化合物との比較
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:
- 2-Phenyl-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Butylphenyl)-5-phenyl-1,3,4-oxadiazole
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications
特性
分子式 |
C19H20N2O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
2-(4-butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H20N2O/c1-3-4-8-15-10-12-16(13-11-15)18-20-21-19(22-18)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3 |
InChIキー |
ZCTPYWQVFGMKIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)
![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
